Cas no 7348-67-6 ((3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine)
7348-67-6 structure
Product Name:(3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
CAS No:7348-67-6
MF:C24H40N2
MW:356.58780670166
CID:1761268
PubChem ID:202033
Update Time:2025-04-21
(3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine Chemical and Physical Properties
Names and Identifiers
-
- (3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
- BRN 0034532
- 19-Norcon-8-enin-3-amine, N,N,5-trimethyl-, (3-beta,5-beta,14-beta)-
- 3-beta-(Dimethylamino)-5-methyl-19-nor-5-beta,14-beta-con-8-enine
- 7348-67-6
- Isoconessine
- Isoconessin
- DTXSID80994236
- 19-Nor-5-beta,14-beta-con-8-enine, 3-beta-(dimethylamino)-5-methyl-
- N,N,2,3,7a-Pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
- 4-22-00-04378 (Beilstein Handbook Reference)
-
- Inchi: 1S/C24H40N2/c1-16-20-8-9-22-19-10-12-23(2)14-17(25(3)4)6-7-21(23)18(19)11-13-24(20,22)15-26(16)5/h16-17,20-22H,6-15H2,1-5H3/t16-,17-,20+,21+,22+,23+,24?/m0/s1
- InChI Key: WEJFRYPITOBZAI-OJAKLJKOSA-N
- SMILES: N1(C)[C@@H](C)[C@H]2CC[C@@H]3C4CC[C@]5(C)C[C@H](CC[C@@H]5C=4CCC23C1)N(C)C
Computed Properties
- Exact Mass: 356.3194
- Monoisotopic Mass: 356.319149284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 1
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 6.5Ų
Experimental Properties
- Density: 1.05
- Boiling Point: 451.1°C at 760 mmHg
- Flash Point: 199.9°C
- Refractive Index: 1.564
- PSA: 6.48
(3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Jason Wan Lab Chip, 2020,20, 4528-4538
7348-67-6 ((3S,3aS,5aR,7aR,9S,11aS)-N,N,2,3,7a-pentamethyl-2,3,3a,4,5,5a,6,7,7a,8,9,10,11,11a,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk